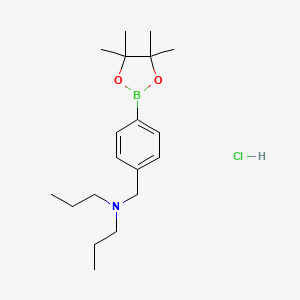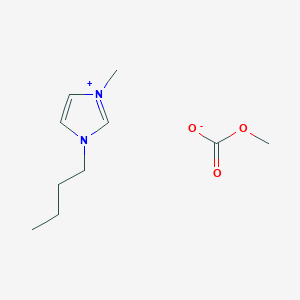
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane” is a complex chemical entity that combines several distinct components, each with unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound involves several steps, each requiring specific conditions and reagents:
Carbon Monoxide: Carbon monoxide is typically produced by the incomplete combustion of carbon-containing materials. Industrially, it is produced by the reaction of carbon dioxide with carbon at high temperatures.
Methanol: Methanol is synthesized through the hydrogenation of carbon monoxide in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina.
Ruthenium: Ruthenium is obtained from platinum ores and is isolated through a series of chemical reactions, including chlorination and reduction.
2,2,2-Trifluoroacetic Acid: This compound is produced industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Triphenylphosphane: Triphenylphosphane is synthesized by the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of each component, followed by their combination under controlled conditions. The specific methods and conditions depend on the desired purity and application of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: For example, carbon monoxide can be oxidized to carbon dioxide.
Reduction: Methanol can be reduced to methane under specific conditions.
Substitution: Triphenylphosphane can undergo substitution reactions with halogens to form triphenylphosphine halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, potassium permanganate.
Reducing Agents: Hydrogen, lithium aluminum hydride.
Catalysts: Ruthenium complexes, copper-zinc-alumina.
Major Products
Carbon Dioxide: From the oxidation of carbon monoxide.
Methane: From the reduction of methanol.
Triphenylphosphine Halides: From the substitution reactions of triphenylphosphane.
Aplicaciones Científicas De Investigación
This compound has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Catalysis: Ruthenium complexes act as catalysts by facilitating the transfer of electrons and protons in chemical reactions.
Biological Interactions: The compound can interact with biological molecules, altering their structure and function.
Therapeutic Effects: In medicine, the compound may target specific cellular pathways to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Carbon Dioxide: Similar to carbon monoxide but with different reactivity and applications.
Ethanol: Similar to methanol but less toxic and with different industrial uses.
Platinum: Similar to ruthenium but more widely used in catalysis and medicine.
Acetic Acid: Similar to 2,2,2-trifluoroacetic acid but less acidic and with different applications.
Triphenylarsine: Similar to triphenylphosphane but with different reactivity and toxicity.
Uniqueness
This compound is unique due to the combination of its components, each contributing distinct properties and reactivity. The presence of ruthenium as a catalyst, along with the reactivity of carbon monoxide and methanol, makes this compound particularly valuable in catalysis and organic synthesis.
Propiedades
IUPAC Name |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36F6O6P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)











![Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate](/img/structure/B6336318.png)
